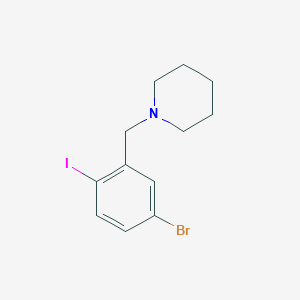

1-(5-Bromo-2-iodobenzyl)-piperidine

Beschreibung

Eigenschaften

IUPAC Name |

1-[(5-bromo-2-iodophenyl)methyl]piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrIN/c13-11-4-5-12(14)10(8-11)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFVTZVCKORPHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=C(C=CC(=C2)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Alkylation of Piperidine

The most straightforward approach involves the nucleophilic substitution of a dihalogenated benzyl halide with piperidine. For instance, 5-bromo-2-iodobenzyl bromide reacts with piperidine in anhydrous tetrahydrofuran (THF) under reflux conditions, facilitated by a base such as sodium bicarbonate (NaHCO₃) to neutralize HBr byproducts.

Reaction Conditions:

-

Solvent: THF or dimethylformamide (DMF)

-

Temperature: 60–80°C (reflux)

-

Base: NaHCO₃ or triethylamine (Et₃N)

Challenges include the limited commercial availability of 5-bromo-2-iodobenzyl bromide, necessitating pre-synthesis via bromination and iodination of toluene derivatives. For example, 2-iodo-5-bromotoluene can be brominated at the methyl group using N-bromosuccinimide (NBS) under radical initiation.

Reductive Amination Approach

This method employs 5-bromo-2-iodobenzaldehyde and piperidine, followed by reduction of the intermediate imine. Sodium cyanoborohydride (NaBH₃CN) in methanol at 0–25°C selectively reduces the imine bond while preserving halogen substituents.

Procedure:

-

Condense piperidine with 5-bromo-2-iodobenzaldehyde in methanol.

-

Add NaBH₃CN gradually at 0°C.

-

Stir for 12–24 hours at room temperature.

-

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Yield: 50–65%

Advantages: Avoids harsh alkylation conditions, suitable for acid-sensitive substrates.

Halogenation of Preformed Piperidine-Benzyl Intermediates

For substrates lacking iodine, post-synthetic iodination is viable. A two-step process involves:

-

Synthesizing 1-(5-bromobenzyl)-piperidine via alkylation.

-

Direct iodination at the ortho position using iodine monochloride (ICl) in acetic acid under catalytic H₂SO₄.

Optimization Notes:

-

Regioselectivity: Iodination favors the ortho position due to the directing effect of the bromine meta-substituent.

Comparative Analysis of Synthetic Methods

| Method | Key Advantages | Limitations | Typical Yield |

|---|---|---|---|

| Direct Alkylation | High atom economy, minimal steps | Requires rare benzyl halide precursors | 45–60% |

| Reductive Amination | Mild conditions, avoids strong bases | Sensitive to aldehyde stability | 50–65% |

| Post-Synthetic Iodination | Flexibility in intermediate modification | Low regioselectivity, side reactions | 30–40% |

Reaction Optimization and Challenges

Purification Strategies

Steric and Electronic Effects

The electron-withdrawing nature of iodine and bromine slows alkylation kinetics. Using polar aprotic solvents (e.g., DMF) enhances reactivity by stabilizing transition states.

Applications and Derivative Synthesis

1-(5-Bromo-2-iodobenzyl)-piperidine serves as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl piperidine derivatives . For example, palladium-catalyzed coupling with aryl boronic acids introduces additional aromatic groups at the iodine position.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(5-Bromo-2-iodobenzyl)-piperidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms on the benzyl group make it susceptible to nucleophilic substitution reactions, where these halogens can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the benzyl group or the piperidine ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, and other substituted benzyl derivatives.

Oxidation Products: Oxidation can yield benzoic acid derivatives or other oxidized forms of the benzyl group.

Reduction Products: Reduction typically results in the formation of benzyl alcohol derivatives or reduced forms of the piperidine ring.

Wissenschaftliche Forschungsanwendungen

1-(5-Bromo-2-iodobenzyl)-piperidine has several applications in scientific research:

Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving halogenated benzyl derivatives.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Wirkmechanismus

The mechanism of action of 1-(5-Bromo-2-iodobenzyl)-piperidine involves its interaction with various molecular targets. The presence of bromine and iodine atoms enhances its reactivity, allowing it to participate in a range of chemical reactions. These interactions can affect biological pathways, particularly those involving halogenated compounds. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Phencyclidine (PCP) Derivatives

PCP (1-(1-phenylcyclohexyl)piperidine) and its analogs (e.g., TCP, PCC) share the piperidine core but differ in substituent groups (Table 1). Key comparisons include:

- Bromine and iodine atoms introduce greater steric hindrance and lipophilicity compared to PCP’s unsubstituted phenyl group, which may reduce blood-brain barrier permeability or modulate σ1 receptor (S1R) interactions .

- Pharmacophore Orientation : Analogous piperidine derivatives (e.g., 1-(3-phenylbutyl)piperidine) exhibit RMSD variations >2.5 Å in docking studies, depending on substituent size and orientation. The dual halogenation in 1-(5-Bromo-2-iodobenzyl)-piperidine may shift its hydrophobic interactions within receptor cavities, similar to compounds with bulky 4-piperidine substituents .

Table 1: Comparison with PCP Analogs

Halogenated Piperidine Derivatives

Compounds such as 1-(5-Bromo-6-methylpyridin-2-yl)piperazine hydrochloride (CAS 1187386-04-4) and 1-[(2-Bromo-5-nitrophenyl)methyl]-4-ethyl-4-methylpiperidine (CAS 2137719-69-6) highlight the role of halogenation in medicinal intermediates (Table 2).

- Bromine vs. Iodo Effects : Bromine’s moderate electronegativity and iodine’s polarizability may influence electronic interactions in receptor binding. For example, brominated pyridine derivatives are used as α-glucosidase inhibitors (e.g., compound 6 in , IC₅₀ = 0.207 mM), suggesting halogen positioning impacts enzyme inhibition .

- Synthetic Utility : Halogenated piperidines often serve as precursors for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification into bioactive molecules .

Table 2: Comparison with Halogenated Piperidines

Biologische Aktivität

1-(5-Bromo-2-iodobenzyl)-piperidine is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique halogenated benzyl moiety, which may influence its pharmacological properties. The following sections will delve into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H15BrIN

- Molecular Weight : 347.06 g/mol

- CAS Number : 138985806

The structure of 1-(5-Bromo-2-iodobenzyl)-piperidine includes a piperidine ring substituted with a brominated and iodinated benzyl group. This specific configuration is hypothesized to enhance the compound's interaction with biological targets.

1-(5-Bromo-2-iodobenzyl)-piperidine's biological activity is likely mediated through its interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The halogen substitutions may increase lipophilicity, facilitating membrane penetration and receptor binding.

Potential Targets

- Serotonin Transporter (SERT) : Similar compounds have shown inhibition of SERT, suggesting potential antidepressant activity.

- Dopamine Receptors : The structural similarity to known dopamine receptor antagonists indicates possible antipsychotic properties.

Antidepressant Activity

Research suggests that derivatives of piperidine can inhibit serotonin reuptake, leading to increased serotonin levels in the synaptic cleft. A study indicated that halogenated piperidines exhibited varying degrees of potency against SERT, which is crucial for developing antidepressants .

| Compound | IC50 (nM) | Comments |

|---|---|---|

| Paroxetine | 4 | Standard reference for SERT inhibition |

| 5-Bromo-Paroxetine | 40 | Reduced potency compared to Paroxetine |

| 2-Iodo-Paroxetine | 180 | Significantly lower inhibition |

Anticancer Activity

Piperidine derivatives have also been studied for their anticancer properties. In vitro studies have shown that certain piperidine compounds can induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and mitochondrial disruption .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.25 | Induces apoptosis via intrinsic pathways |

| A549 (Lung Cancer) | 6.6 | Triggers cell cycle arrest in G1 phase |

| PC-3 (Prostate Cancer) | 5.96 | Induces apoptosis through both pathways |

Case Studies

-

Study on Antidepressant Efficacy :

A comparative study evaluated the effects of various piperidine derivatives on SERT inhibition. The findings indicated that while traditional compounds like paroxetine were highly effective, the introduction of bromine and iodine significantly altered the binding affinity . -

Anticancer Properties :

Another investigation focused on the anticancer effects of halogenated piperidines against multiple cancer cell lines. The study concluded that these compounds could effectively inhibit cell proliferation and induce apoptosis, suggesting their potential as chemotherapeutic agents .

Q & A

Q. What are the recommended synthetic routes for 1-(5-Bromo-2-iodobenzyl)-piperidine, and how do reaction conditions influence yield?

Methodological Answer:

- Nucleophilic Substitution: React 5-bromo-2-iodobenzyl bromide with piperidine in anhydrous THF under reflux (24–48 hours) using a base like K₂CO₃. Yield optimization (60–75%) depends on stoichiometric ratios and inert atmosphere maintenance .

- Catalytic Cross-Coupling: For functionalization, employ nickel-catalyzed protocols (e.g., Kumada coupling) to introduce aryl/alkyl groups. Catalyst choice (e.g., NiCl₂(dppe)) and ligand design critically affect regioselectivity .

- Reaction Screening: Utilize fragment-based libraries (e.g., Aryl Halide Chemistry Informer Libraries) to compare reaction performance under varied conditions (solvent polarity, temperature gradients) .

Q. How should researchers handle and store 1-(5-Bromo-2-iodobenzyl)-piperidine to mitigate hazards?

Methodological Answer:

- Handling: Use fume hoods, nitrile gloves, and safety goggles. Avoid skin contact due to potential irritation (refer to SDS guidelines for halogenated aromatics) .

- Storage: Store in amber glass containers under nitrogen at –20°C to prevent photodegradation and moisture absorption. Monitor for decomposition via periodic NMR or HPLC (decomposition onset at >150°C) .

- Spill Management: Neutralize spills with activated carbon or silica gel; avoid water to prevent halogen exchange reactions .

Q. Which analytical techniques are optimal for characterizing purity and structural confirmation?

Methodological Answer:

- Purity Analysis: Reverse-phase HPLC with UV detection (λ = 254 nm) using ammonium acetate buffer (pH 6.5) for baseline separation of halogenated byproducts .

- Structural Confirmation:

- X-ray Crystallography: Resolve stereochemistry and bond angles (e.g., C–I bond length: ~2.10 Å) .

- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and isotopic patterns (distinct for Br/I) .

- NMR: ¹H/¹³C NMR to assign piperidine ring protons (δ 1.4–2.8 ppm) and benzyl substituents (δ 7.2–7.8 ppm) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR, MS) be resolved during structural analysis?

Methodological Answer:

- Multi-Technique Validation: Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to distinguish overlapping signals. For MS discrepancies, compare fragmentation patterns with NIST spectral databases .

- Isotopic Analysis: Leverage Br/I isotopic signatures (e.g., ¹H-coupled ¹³C NMR for C–I coupling constants) to confirm substitution patterns .

- Crystallographic Refinement: Use single-crystal X-ray data (R-factor < 0.05) to resolve ambiguous NOE correlations .

Q. What strategies enhance selectivity in cross-coupling reactions involving bromo and iodo substituents?

Methodological Answer:

- Directing Group Strategies: Utilize the iodo substituent’s higher reactivity in Stille/Suzuki couplings by employing Pd(PPh₃)₄ with selective transmetallation agents (e.g., ZnCl₂ for bromide retention) .

- Temperature Gradients: Perform stepwise reactions: first activate the iodo site at 25–40°C, then target bromo at elevated temperatures (80–100°C) .

- Ligand Engineering: Bulky ligands (e.g., XPhos) suppress undesired β-hydride elimination in nickel-catalyzed systems .

Q. How does the electronic/steric profile of the benzyl group influence catalytic reactivity?

Methodological Answer:

- Steric Effects: The 2-iodo substituent creates steric hindrance, slowing nucleophilic attacks at the ortho position. Computational modeling (DFT) can quantify torsional strain in transition states .

- Electronic Effects: Electron-withdrawing halogens (Br, I) increase electrophilicity of the benzyl carbon, favoring SNAr reactions. Hammett σ constants (Br: +0.26; I: +0.18) predict reactivity trends in polar aprotic solvents .

- Catalyst Matching: Electron-deficient catalysts (e.g., Pd(OAc)₂) synergize with electron-poor aryl halides, improving turnover in Heck couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.